6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a piperazine ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common reagents used in these steps include aldehydes, amines, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The piperazine ring and dihydropyrimidinone core contribute to its overall stability and bioactivity. The compound may modulate various signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbutanoate
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Uniqueness
6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-methyl-5-prop-2-enyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-3-5-16-13(2)23-18(24-17(16)27)26-10-8-25(9-11-26)15-7-4-6-14(12-15)19(20,21)22/h3-4,6-7,12H,1,5,8-11H2,2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQGOAIDDQYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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